1,6-Bis(methylsulfonylsulfanyl)hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

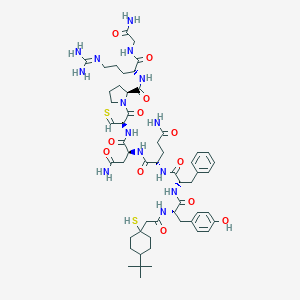

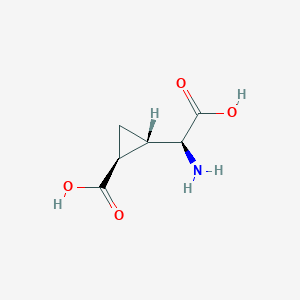

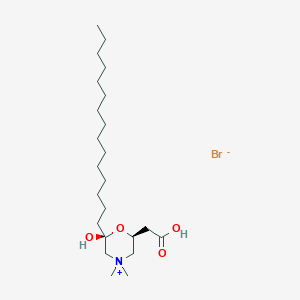

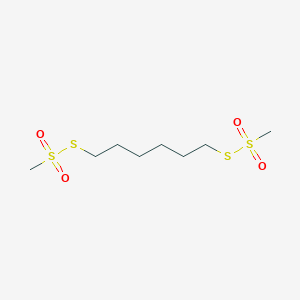

1,6-Bis(methylsulfonylsulfanyl)hexane, also known as 1,6-bis(methylthio)hexane, is a sulfur-containing organic compound used in a variety of scientific research applications. It is a colorless, odorless, and stable compound with a molecular formula of C6H14S2. This compound is a useful reagent for synthesizing a variety of compounds and has been used in a variety of scientific and medical research applications.

Scientific Research Applications

Antioxidant Capacity Assessment

The application of 1,6-Bis(methylsulfonylsulfanyl)hexane in scientific research extends to the evaluation of antioxidant capacity. For instance, the ABTS/PP decolorization assay is a prominent method for assessing the antioxidant capacity of various substances. This assay highlights the interaction between antioxidants and radicals, where this compound could play a role in understanding the reaction pathways involved in the decolorization process, contributing to the broader application of this method in analyzing antioxidant properties of compounds (Ilyasov et al., 2020).

Green Extraction of Natural Products

The shift towards sustainable and green chemistry emphasizes the need for environmentally friendly solvents in the extraction of natural products. Studies suggest the use of alternative solvents to hexane, a commonly used solvent with significant environmental and health drawbacks. In this context, this compound could be considered as a potential green solvent or a structural motif in designing new solvents for the extraction of lipophilic natural products, aligning with the goal of minimizing the use of hazardous substances in industrial processes (Rapinel et al., 2020).

Liquid Crystal Research

In the realm of materials science, this compound could contribute to the synthesis and study of methylene-linked liquid crystal dimers. These compounds exhibit unique transitional properties and phases, such as the twist-bend nematic phase, which are of interest for advanced material applications and the development of new liquid crystal technologies (Henderson & Imrie, 2011).

Pharmacokinetics and Pharmacodynamics

While direct studies on this compound were not highlighted, research into similar compounds, such as disulfiram and its metabolites, informs our understanding of the pharmacokinetics and pharmacodynamics of sulfur-containing drugs. These studies provide a foundation for investigating the metabolic pathways, therapeutic effects, and potential applications of sulfur-based compounds in medicine (Johansson, 1992).

Alternative Solvent Uses in Food Industry

The quest for alternatives to hexane in the extraction of food products underscores the importance of identifying safer, more sustainable solvents. This compound's structural and chemical properties might offer insights into its viability as a substitute for hexane in applications ranging from the extraction of vegetable oils to the removal of undesirable components from food ingredients, contributing to the development of safer food processing technologies (Cravotto et al., 2022).

properties

IUPAC Name |

1,6-bis(methylsulfonylsulfanyl)hexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4S4/c1-15(9,10)13-7-5-3-4-6-8-14-16(2,11)12/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOMRMVPHYQHQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391785 |

Source

|

| Record name | 1,6-bis(methylsulfonylsulfanyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56-01-9 |

Source

|

| Record name | 1,6-bis(methylsulfonylsulfanyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.